Cas no 1707609-33-3 (4-Chloro-3-iodo-1-isobutyl-6-methyl-1H-pyridin-2-one)
4-Chloro-3-iodo-1-isobutyl-6-methyl-1H-pyridin-2-one Chemical and Physical Properties
Names and Identifiers
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- 4-Chloro-3-iodo-1-isobutyl-6-methyl-1H-pyridin-2-one
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- Inchi: 1S/C10H13ClINO/c1-6(2)5-13-7(3)4-8(11)9(12)10(13)14/h4,6H,5H2,1-3H3
- InChI Key: XUGGKZOLQZHSMV-UHFFFAOYSA-N
- SMILES: C1(=O)N(CC(C)C)C(C)=CC(Cl)=C1I
4-Chloro-3-iodo-1-isobutyl-6-methyl-1H-pyridin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM509421-1g |
4-Chloro-3-iodo-1-isobutyl-6-methylpyridin-2(1H)-one |
1707609-33-3 | 97% | 1g |
$564 | 2023-03-10 |
4-Chloro-3-iodo-1-isobutyl-6-methyl-1H-pyridin-2-one Related Literature
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on 4-Chloro-3-iodo-1-isobutyl-6-methyl-1H-pyridin-2-one
Comprehensive Overview of 4-Chloro-3-iodo-1-isobutyl-6-methyl-1H-pyridin-2-one (CAS No. 1707609-33-3)
4-Chloro-3-iodo-1-isobutyl-6-methyl-1H-pyridin-2-one (CAS No. 1707609-33-3) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the pyridinone family, a class of molecules known for their versatile biological activities. The presence of chloro and iodo substituents enhances its reactivity, making it a valuable intermediate in synthetic chemistry. Researchers are particularly interested in its potential applications in drug discovery, given its structural similarity to bioactive molecules.
The compound's unique structure, featuring an isobutyl group and a methyl substituent, contributes to its lipophilicity, which is a critical factor in pharmacokinetics. Recent studies have explored its role in modulating enzyme activity, particularly in the context of kinase inhibition, a hot topic in oncology research. With the growing demand for targeted therapies, 4-Chloro-3-iodo-1-isobutyl-6-methyl-1H-pyridin-2-one is being investigated for its potential to inhibit specific protein kinases involved in cancer cell proliferation.
In addition to its pharmaceutical applications, this compound is also being studied in agrochemical formulations. The halogenated pyridinone scaffold is known to exhibit herbicidal and fungicidal properties, aligning with the increasing focus on sustainable crop protection solutions. As the agricultural sector seeks alternatives to traditional pesticides, compounds like 4-Chloro-3-iodo-1-isobutyl-6-methyl-1H-pyridin-2-one are gaining traction for their efficacy and environmental compatibility.
From a synthetic perspective, the compound's CAS No. 1707609-33-3 serves as a unique identifier, ensuring precise communication among researchers and suppliers. Its synthesis typically involves multi-step reactions, including halogenation and alkylation, which are well-documented in organic chemistry literature. The compound's stability under various conditions makes it a reliable candidate for further derivatization, a key consideration for medicinal chemists.
Recent advancements in AI-driven drug discovery have also highlighted the importance of such heterocyclic compounds. Machine learning models are increasingly used to predict the bioactivity of molecules like 4-Chloro-3-iodo-1-isobutyl-6-methyl-1H-pyridin-2-one, accelerating the identification of promising drug candidates. This aligns with the broader trend of integrating computational tools into chemical research, a topic frequently searched by professionals in the field.
Quality control and analytical characterization of this compound are critical for its successful application. Techniques such as HPLC, NMR spectroscopy, and mass spectrometry are commonly employed to ensure purity and structural integrity. These methods are essential for meeting regulatory standards, particularly in pharmaceutical development where impurities can significantly impact safety and efficacy.
In summary, 4-Chloro-3-iodo-1-isobutyl-6-methyl-1H-pyridin-2-one (CAS No. 1707609-33-3) represents a promising scaffold with diverse applications in drug discovery and agrochemicals. Its structural features, combined with ongoing research into its biological activities, position it as a compound of significant interest in both academic and industrial settings. As the scientific community continues to explore its potential, this molecule is likely to play a pivotal role in addressing some of the most pressing challenges in healthcare and agriculture.
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